methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling reaction to form the indole ring.
Fluorination and Esterification: The indole derivative is then subjected to fluorination at the 7th position and esterification at the 3rd position to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction process and achieve high regioselectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions readily occur at the 3rd position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, sulfonated indoles, and various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)7-4-3-5-8(12)10(7)13-6/h3-5,13H,1-2H3 |
InChI Key |
ZTYFUWPFWCLAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)C(=O)OC |
Origin of Product |
United States |
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